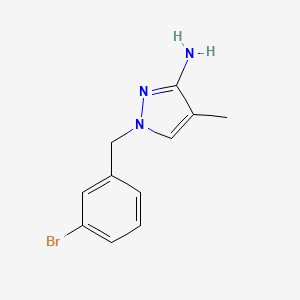

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H12BrN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14) |

InChI Key |

ZNOKAVJRARGMFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Alkylation

A common approach involves reacting 4-methyl-1H-pyrazol-3-amine with 3-bromobenzyl bromide under basic conditions. The pyrazole’s amine group acts as a nucleophile, displacing bromide in an SN2 mechanism. Key steps include:

Procedure :

-

Dissolve 4-methyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.5 equiv) and 3-bromobenzyl bromide (1.2 equiv).

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate, 3:1).

-

Competing N1 vs. N2 alkylation due to pyrazole tautomerism.

-

Requires rigorous exclusion of moisture to prevent hydrolysis of the benzyl bromide.

Reductive Amination with 3-Bromobenzaldehyde

This method avoids handling reactive alkyl halides by employing 3-bromobenzaldehyde and a reducing agent.

Procedure :

-

Mix 4-methyl-1H-pyrazol-3-amine (1.0 equiv) and 3-bromobenzaldehyde (1.1 equiv) in MeOH.

-

Add NaBH₃CN (1.5 equiv) and stir at room temperature for 24 hours .

-

Acidify with HCl, extract with DCM, and neutralize with NaHCO₃.

-

Purify via recrystallization (ethanol/water).

-

Mild conditions reduce side reactions.

-

Avoids stoichiometric bases.

Cyclocondensation of Hydrazines with β-Keto Nitriles

Forming the pyrazole ring in situ provides a streamlined route:

Procedure :

-

React β-keto nitrile (e.g., cyanoacetone) with hydrazine hydrate in ethanol at reflux .

-

Isolate 4-methyl-1H-pyrazol-3-amine intermediate.

-

Perform N-alkylation as in Section 1.

Key Reaction :

Yield : 72–83% for pyrazole formation .

Palladium-catalyzed Buchwald-Hartwig amination enables direct introduction of the 3-bromobenzyl group:

Procedure :

-

Combine 4-methyl-1H-pyrazol-3-amine (1.0 equiv), 3-bromobenzyl chloride (1.1 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

-

Add Cs₂CO₃ (2.0 equiv) and reflux under nitrogen for 8 hours.

-

Filter through Celite and purify via silica gel chromatography.

Yield : 70–78%.

Optimization :

-

Ligand selection (Xantphos > BINAP) improves catalytic efficiency.

-

Solvent choice (toluene > DMF) minimizes side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–75 | 12–16 h | High regioselectivity | Moisture-sensitive reagents |

| Reductive Amination | 60–65 | 24 h | Avoids alkyl halides | Lower yields due to imine equilibrium |

| Cyclocondensation | 72–83 (step 1) | 6–8 h (step 1) | Integrated ring synthesis | Multi-step process |

| Buchwald-Hartwig | 70–78 | 8 h | Scalable for industrial use | Requires expensive catalysts |

Recent Advances in Sustainable Synthesis

Microwave-Assisted Alkylation :

-

Reduces reaction time to 2–3 hours with comparable yields (70%) .

-

Uses DMF as solvent under 150 W microwave irradiation.

Electrochemical Methods :

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce new functional groups.

Reduction: The compound can be reduced to modify the pyrazole ring or the benzyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azides, nitriles, and thiols.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include reduced pyrazole derivatives and benzyl alcohols.

Scientific Research Applications

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Differences and Implications

Substituent Position and Halogen Type: The target compound’s 3-bromobenzyl group contrasts with analogs featuring 2-chlorophenyl () or 4-bromophenyl (). The bromine’s para vs. meta position on the benzyl ring may alter steric and electronic properties, impacting interactions with biological targets . Halogen type (Br vs. Bromine’s larger size may enhance van der Waals interactions in hydrophobic pockets .

Pyrazole Substitution Patterns: The methyl group at the pyrazole’s 4-position (target compound) differs from analogs with Br () or CF₃ () at this position.

The presence of sulfonyl and bromothiophene groups in these analogs suggests that halogenation and aromaticity are critical for bioactivity .

Physicochemical Comparison

- Melting Points : Methyl and bromine substituents may elevate melting points due to enhanced crystallinity, as seen in 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine ().

Biological Activity

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a bromobenzyl group and a methyl group. Its molecular formula is with a molecular weight of approximately 266.14 g/mol. The unique structural features contribute to its biological activity, particularly in the context of drug development.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 16 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzyl group can engage in hydrophobic interactions with enzymes or receptors, while the pyrazole moiety may form hydrogen bonds with target proteins.

Target Interactions

Molecular docking studies suggest that the compound can effectively bind to various targets involved in cancer progression and inflammation. For instance, it has been shown to inhibit certain kinases that play a role in tumor growth and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, with an observed increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option .

Q & A

Synthetic Optimization and Reaction Design

Basic Question: Q. What are the critical reaction parameters for synthesizing 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine, and how do they influence yield? Methodological Answer: Synthesis of pyrazole derivatives typically involves cyclocondensation, nucleophilic substitution, or coupling reactions. Key parameters include:

- Catalysts : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) enhance coupling efficiency in halogenated intermediates, as seen in analogous pyrazole syntheses (e.g., 76–90% yields with optimized catalysts) .

- Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates, while ethanol facilitates cyclization .

- Temperature : Reactions often proceed at 35–120°C; lower temperatures (35–60°C) favor selectivity, while higher temperatures (80–120°C) accelerate cyclization .

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating pure products, with yields ranging from 17–90% depending on step efficiency .

Advanced Question: Q. How can competing side reactions (e.g., over-alkylation or byproduct formation) be mitigated during synthesis? Methodological Answer:

- Stoichiometric control : Limiting alkylating agents (e.g., 3-bromobenzyl bromide) to 1.1–1.3 equivalents reduces over-alkylation .

- Protecting groups : Temporary protection of the pyrazole amine with acetyl or tert-butoxycarbonyl (Boc) groups prevents undesired nucleophilic attacks .

- Real-time monitoring : Thin-layer chromatography (TLC) and in-situ NMR track reaction progression, enabling timely quenching to minimize byproducts .

Structural Characterization and Validation

Basic Question: Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound? Methodological Answer:

- NMR spectroscopy :

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ expected at m/z 280–282 for C₁₁H₁₃BrN₃) with <2 ppm error .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in structural assignments from NMR data? Methodological Answer:

- SHELX refinement : Single-crystal X-ray diffraction (SCXRD) with SHELXL software provides unambiguous bond lengths/angles, especially for distinguishing regioisomers (e.g., N-substitution vs. C-substitution on the pyrazole ring) .

- Torsion angles : SCXRD clarifies spatial arrangements of the 3-bromobenzyl group relative to the pyrazole core, critical for structure-activity relationship (SAR) studies .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound? Methodological Answer:

- Antimicrobial testing : Agar dilution assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations after 48–72h exposure .

- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using 4-nitrophenyl acetate as a substrate .

Advanced Question: Q. How can target engagement studies elucidate the compound’s mechanism of action? Methodological Answer:

- Surface plasmon resonance (SPR) : Measures binding kinetics (kₐ, kₐ) to putative targets (e.g., kinases, GPCRs) .

- Molecular docking : Uses software like AutoDock Vina to predict binding poses in silico, validated by mutagenesis (e.g., alanine scanning of active-site residues) .

Data Contradictions and Reproducibility

Basic Question: Q. How should researchers address discrepancies in reported synthetic yields or spectral data? Methodological Answer:

- Batch variability : Replicate reactions under identical conditions (catalyst purity, solvent dryness) to assess reproducibility .

- Spectral referencing : Compare NMR shifts with structurally validated analogs (e.g., 1-(4-fluorobenzyl) derivatives) to confirm assignments .

Advanced Question: Q. What strategies validate biological activity data when conflicting results arise from different assay platforms? Methodological Answer:

- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and disk diffusion methods .

- Pharmacokinetic profiling : Assess plasma stability and metabolite interference (e.g., LC-MS/MS) to rule out false negatives .

Computational and Mechanistic Modeling

Basic Question: Q. Which computational methods predict the compound’s reactivity or stability? Methodological Answer:

- DFT calculations : B3LYP/6-31G(d) models optimize geometry, calculate HOMO-LUMO gaps, and predict sites for electrophilic attack (e.g., bromobenzyl group as a reactive hotspot) .

- pKa prediction : Software like MarvinSuite estimates amine basicity (pKa ~7–9), informing solubility and protonation state in biological assays .

Advanced Question: Q. How can molecular dynamics (MD) simulations guide formulation development? Methodological Answer:

- Solvent interactions : MD (e.g., GROMACS) models compound behavior in aqueous vs. lipid environments, predicting aggregation tendencies .

- Excipient compatibility : Simulate interactions with common stabilizers (e.g., PEGs) to optimize lyophilized formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.